![molecular formula C22H47IOSi B14206873 Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane CAS No. 824404-37-7](/img/structure/B14206873.png)
Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane is a chemical compound with the molecular formula C22H47IOSi and a molecular weight of 482.598 g/mol . This compound is characterized by the presence of a tert-butyl group, a 16-iodohexadecyl chain, and a dimethylsilane moiety. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 16-iodohexadecanol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-butyl(dimethyl)silyl chloride+16-iodohexadecanol→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, sodium alkoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include tert-butyl[(16-thiohexadecyl)oxy]dimethylsilane, tert-butyl[(16-aminohexadecyl)oxy]dimethylsilane, and tert-butyl[(16-alkoxyhexadecyl)oxy]dimethylsilane.
Oxidation Reactions: Products include tert-butyl[(16-iodohexadecyl)oxy]silanol and tert-butyl[(16-iodohexadecyl)oxy]siloxane.
Reduction Reactions: The major product is hexadecane.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane has a wide range of applications in scientific research:
- **Bi
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Eigenschaften
CAS-Nummer |
824404-37-7 |
|---|---|
Molekularformel |
C22H47IOSi |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
tert-butyl-(16-iodohexadecoxy)-dimethylsilane |
InChI |
InChI=1S/C22H47IOSi/c1-22(2,3)25(4,5)24-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-23/h6-21H2,1-5H3 |
InChI-Schlüssel |
PMXUBDFRNQUSGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


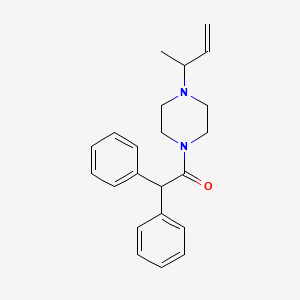
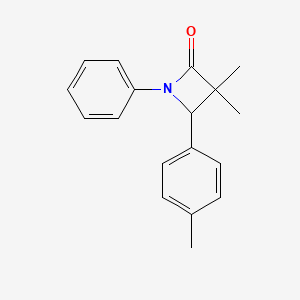
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
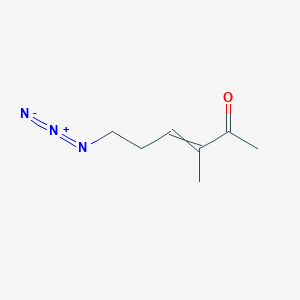
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
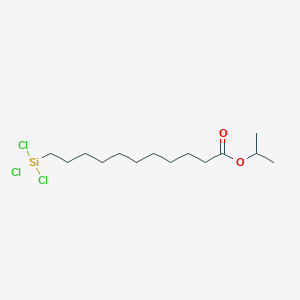
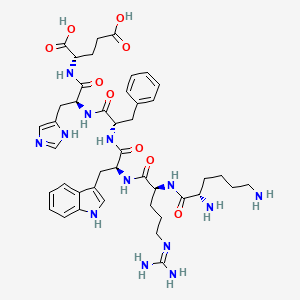
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
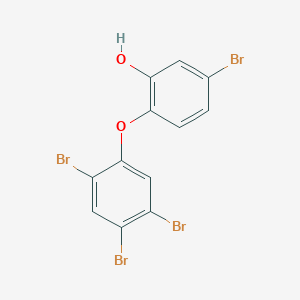
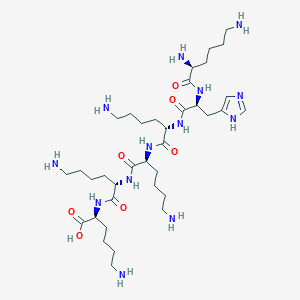
![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
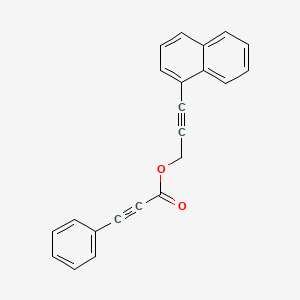
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
